

# Unveiling the Selectivity Profile of UBX-382: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UBX-382   |           |
| Cat. No.:            | B12377277 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**UBX-382** is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By hijacking the ubiquitin-proteasome system, **UBX-382** offers a novel therapeutic modality for B-cell malignancies, demonstrating potent activity against both wild-type and clinically relevant mutant forms of BTK. This technical guide provides an in-depth exploration of the selectivity profile of **UBX-382**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used for its characterization.

#### **Mechanism of Action**

**UBX-382** is a heterobifunctional molecule composed of a novel ligand that binds to BTK and a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BTK and CRBN, leading to the polyubiquitination of BTK and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of **UBX-382** to induce the degradation of multiple BTK protein molecules, effectively silencing downstream BCR signaling.[1]





Click to download full resolution via product page

Mechanism of **UBX-382**-mediated BTK degradation.

## **Quantitative Selectivity Data**

The selectivity of **UBX-382** is characterized by its binding affinity for BTK and CRBN, its efficiency in degrading BTK, and its anti-proliferative effects in various cell lines.



#### **Table 1: Binding Affinity and Degradation Potency**

This table summarizes the binding affinities of **UBX-382** to its target protein (BTK) and E3 ligase (CRBN), as well as its degradation efficiency (DC50) in a diffuse large B-cell lymphoma (DLBCL) cell line.

| Parameter               | Target/Cell Line | Value   | Method       |
|-------------------------|------------------|---------|--------------|
| Binding Affinity (IC50) | ВТК              | 6.31 μΜ | TR-FRET      |
| CRBN                    | 5.51 μΜ          | TR-FRET |              |
| Degradation (DC50)      | TMD-8 cells      | 4.56 nM | Western Blot |

Data sourced from Lim YS, et al. (2023).[2]

#### **Table 2: Anti-Proliferative Activity (IC50)**

This table details the half-maximal inhibitory concentration (IC50) of **UBX-382** in various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Subtype   | IC50   |
|-----------|-----------|--------|
| TMD-8     | ABC-DLBCL | 14 nM  |
| WSU-DLCL2 | ABC-DLBCL | 18 nM  |
| U2932     | ABC-DLBCL | 21 nM  |
| OCI-Ly3   | ABC-DLBCL | 199 nM |

Data sourced from MedChemExpress.[3]

# **Selectivity Against BTK Mutants**

A key advantage of PROTAC-mediated degradation is the potential to overcome resistance caused by mutations in the target protein. **UBX-382** has been shown to be effective against a range of clinically observed BTK mutants that confer resistance to conventional inhibitors.



## **Table 3: Efficacy Against BTK Mutants**

**UBX-382** effectively degrades 7 out of 8 tested BTK mutants, including various C481 substitutions and the L528W mutation.[2] However, it is not effective against the T474I gatekeeper mutation.[2][4]

| BTK Mutant     | Degradation by UBX-382 |
|----------------|------------------------|
| Wild-Type (WT) | Effective              |
| E41K           | Effective              |
| C481S/R/T/Y/F  | Effective              |
| L528W          | Effective              |
| T474I          | Not Effective          |

Data sourced from Lim YS, et al. (2023) and Dagogo-Jack I, et al. (2023).[2][4]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]





**BENCH** 

- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Selectivity Profile of UBX-382: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377277#exploring-the-selectivity-profile-of-ubx-382]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com